molecular formula C12H11NO B1401580 3-(1-Phenylprop-1-en-2-yl)isoxazole CAS No. 95843-18-8

3-(1-Phenylprop-1-en-2-yl)isoxazole

Cat. No.: B1401580
CAS No.: 95843-18-8
M. Wt: 185.22 g/mol
InChI Key: UIFUFXPKRWWGRZ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Phenylprop-1-en-2-yl)isoxazole is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a phenylprop-1-en-2-yl group attached to the isoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Phenylprop-1-en-2-yl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of α,β-unsaturated ketones with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which undergoes cyclization to form the isoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Phenylprop-1-en-2-yl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated isoxazoles, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Mechanism of Action

The mechanism of action of 3-(1-Phenylprop-1-en-2-yl)isoxazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4,5-Dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole
  • 3-(1-Methyl-2-phenylethenyl)isoxazole
  • 3-(1-Methyl-2-phenyl-vinyl)-isoxazole

Comparison: Compared to these similar compounds, 3-(1-Phenylprop-1-en-2-yl)isoxazole is unique due to its specific structural features and the presence of the phenylprop-1-en-2-yl group.

Properties

IUPAC Name

3-[(E)-1-phenylprop-1-en-2-yl]-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-10(12-7-8-14-13-12)9-11-5-3-2-4-6-11/h2-9H,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFUFXPKRWWGRZ-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C2=NOC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C2=NOC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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